REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[CH:8]=[CH:7]1.[C:15](=O)(O)[O-:16].[Na+]>CN(C=O)C>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[C:8]([CH:15]=[O:16])=[CH:7]1 |f:2.3|
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
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5 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 95° C. for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
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then cooled to 35° C.
|
Type
|
ADDITION
|
Details
|
added cautiously
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (4×500 mL)
|
Type
|
WASH
|
Details
|
the combined extracts washed with water (500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown semi-solid
|
Type
|
CUSTOM
|
Details
|
This crude product was purified
|
Type
|
WASH
|
Details
|
eluting with a 50:50 mixture of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
hexane, gradually increasing to 90:10 mixture
|
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CN=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |